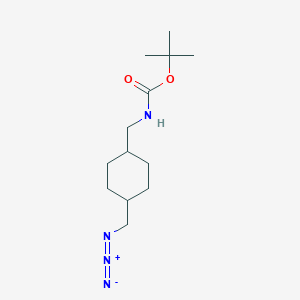

反式-(4-叠氮甲基环己基甲基)-氨基甲酸叔丁酯

货号 B2434737

CAS 编号:

192323-08-3

分子量: 268.361

InChI 键: ZYZHIGVFJMKISJ-XYPYZODXSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester, also known as TAMRA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TAMRA is an azide-containing compound that can be used for a variety of applications, including bioconjugation, fluorescence labeling, and imaging. In

科学研究应用

- Application : Researchers use it to tag specific proteins, nucleic acids, or other cellular components. Click chemistry, which involves the reaction of azides with alkynes, enables precise labeling and visualization of biological processes .

- Application : Scientists employ this property to study protein-protein interactions, ligand-receptor binding, and enzyme-substrate interactions. By incorporating the azide group into a ligand, they can identify binding partners and map binding sites .

- Application : Researchers design prodrugs or targeted therapies by conjugating the azide-containing compound to active molecules. Additionally, it aids in identifying cellular targets for drug discovery .

- Application : In vivo imaging studies use this property to track specific molecules or cells. Researchers administer azide-labeled probes, which selectively react with complementary agents (e.g., cyclooctyne derivatives) for imaging purposes .

- Application : Scientists incorporate the compound into polymers, coatings, or nanoparticles. These modified materials find applications in drug delivery, tissue engineering, and biosensors .

- Application : Researchers use this compound to create bioconjugates, such as protein-drug hybrids, antibody-drug conjugates, and diagnostic probes. The versatility of click chemistry facilitates diverse applications .

Chemical Biology and Targeted Labeling

Photocrosslinking and Photoaffinity Labeling

Drug Development and Target Identification

Bioorthogonal Chemistry and In Vivo Imaging

Polymer Chemistry and Surface Modification

Click Chemistry and Bioconjugation

属性

IUPAC Name |

tert-butyl N-[[4-(azidomethyl)cyclohexyl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O2/c1-13(2,3)19-12(18)15-8-10-4-6-11(7-5-10)9-16-17-14/h10-11H,4-9H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZHIGVFJMKISJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701154635 |

Source

|

| Record name | 1,1-Dimethylethyl N-[[trans-4-(azidomethyl)cyclohexyl]methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701154635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

192323-08-3 |

Source

|

| Record name | 1,1-Dimethylethyl N-[[trans-4-(azidomethyl)cyclohexyl]methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701154635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![1-(3-Chlorophenyl)-5-(2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2434662.png)

![3-[[1-(4-Fluorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2434663.png)

![7-bromo-4-[2-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2434668.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2434672.png)

![2-[(4-Bromophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2434673.png)